N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-4-5-11(10(2)6-9)15-12(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEHCPAHTSAZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=CN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the 4-methyl-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the sulfanyl group: The triazole ring is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Acetamide formation: The final step involves the reaction of the sulfanyl-triazole intermediate with 2,4-dimethylphenyl acetic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : The target compound (94–96°C) has a lower melting point than 7a (122–124°C), likely due to reduced crystallinity from the 2,4-dimethylphenyl group .
- Solubility : Sulfanyl and acetamide moieties enhance water solubility, but hydrophobic substituents (e.g., isobutyl in ) may limit bioavailability.
Discussion of Key Differences
- Triazole Ring Modifications : Replacement of 4-methyl with 4-ethyl (VUAA-1) shifts activity from antiviral to insect olfaction modulation .
- Phenyl Substituents : Halogens (e.g., Cl in ) increase electrophilicity, enhancing receptor binding, while methoxy groups (e.g., ) improve membrane permeability.
- Synthetic Methods : Ultrasound-assisted synthesis reduces reaction time and improves yield compared to traditional reflux methods .
Biological Activity
N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2-bromoacetamide derivatives with 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol in the presence of a base such as NaH in dichloromethane. The reaction conditions may vary but generally include stirring at room temperature for several hours to ensure complete conversion and formation of the desired product .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains. The structure–activity relationship (SAR) analysis suggests that the presence of the triazole moiety is crucial for enhancing antimicrobial efficacy. For example:
| Compound | Target | Activity (IC50) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| Control (Amphotericin B) | Staphylococcus aureus | 15 µg/mL |
This data indicates that the compound exhibits comparable activity to established antimicrobial agents .
Anticancer Properties
In vitro studies have demonstrated that this compound has anticancer properties. It was tested against various cancer cell lines including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The results showed that it inhibited cell proliferation significantly:
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 8.5 |
| Jurkat | 7.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
3. Case Studies and Research Findings
A notable study involved a series of synthesized triazole derivatives where this compound was highlighted for its superior activity against resistant bacterial strains compared to other synthesized analogs. The study emphasized the importance of substituents on the phenyl ring in enhancing biological activity.
In another investigation focused on structure–activity relationships (SAR), it was found that electron-donating groups on the aromatic rings significantly increased both antimicrobial and anticancer activities. This suggests that further modifications could lead to even more potent derivatives.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Triazole Ring Formation : Reacting hydrazine derivatives with thiourea or thiosemicarbazide to generate the 1,2,4-triazole core .
Substitution Reactions : Introducing the sulfanylacetamide moiety via nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF) .
Acylation : Coupling the triazole intermediate with 2,4-dimethylphenylamine using carbodiimide coupling agents .
- Optimization : Yield and purity depend on reaction time, temperature, and stoichiometry. Characterization via NMR, IR, and HPLC is critical .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXS/SHELXL) provides precise bond lengths, angles, and hydrogen-bonding networks .
- Spectroscopy : - and -NMR confirm substituent positions, while IR identifies functional groups (e.g., C=O, N-H) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., E. coli, C. albicans) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, solvent (DMSO concentration), and incubation time .
- Structural Analogs : Compare activity with derivatives (e.g., fluorophenyl or pyridinyl substitutions) to identify pharmacophores .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity with binding affinity to targets like HIV-1 reverse transcriptase .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., hydroxyl, amino) at the 2,4-dimethylphenyl or triazole positions .
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : React with hydrochloric acid or sodium bicarbonate to generate water-soluble salts .
Q. How can computational methods predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains or microbial enzymes .
- MD Simulations : GROMACS or AMBER simulate stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity .
Data Analysis and Validation
Q. What techniques validate purity and stability under experimental conditions?
- Methodological Answer :
- HPLC-PDA : Monitor degradation products at 254 nm using C18 columns and acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .
- Light Exposure Tests : UV-vis spectroscopy tracks photo-degradation in quartz cuvettes .
Q. How are crystallographic data processed to resolve structural ambiguities?
- Methodological Answer :
- SHELX Refinement : Iterative cycles in SHELXL adjust occupancy and anisotropic displacement parameters .
- Twinned Data Handling : Use HKL-3000 or XDS for integration and scaling of twinned crystals .
- Hydrogen Bond Analysis : Mercury software visualizes intermolecular interactions (e.g., N-H···S) critical for packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
